molecular formula C14H23NO3 B3164487 (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine CAS No. 893573-00-7

(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine

Cat. No.: B3164487
CAS No.: 893573-00-7
M. Wt: 253.34 g/mol
InChI Key: SMTIIKMPMBLXQZ-UHFFFAOYSA-N
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Description

Contextualization within Amine-Containing Chemical Compounds

(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine is classified as a secondary amine. Amines are organic compounds and a functional group that contain a basic nitrogen atom with a lone pair of electrons. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group.

The structure of this particular compound features a butan-2-yl group and a (2,4,5-trimethoxyphenyl)methyl group attached to the nitrogen atom. The presence of the amine group is significant as it is a key functional group in a vast array of biologically active molecules and pharmaceuticals. Amines are fundamental to the structure of amino acids, which are the building blocks of proteins.

Historical Perspectives on Related Chemical Scaffolds in Academic Research

The (2,4,5-trimethoxyphenyl)methyl moiety of the compound is of particular interest. This structural motif is a key component in a variety of naturally occurring and synthetic compounds that have been the subject of extensive research. Historically, molecules containing trimethoxyphenyl rings have been investigated for their biological activities.

For instance, the trimethoxyphenyl scaffold is found in compounds that have been explored for their potential as anticancer agents. Research has shown that certain molecules with this feature can interact with tubulin, a protein crucial for cell division, thereby inhibiting the growth of cancer cells. nih.govnih.gov Specifically, the 3,4,5-trimethoxyphenyl substitution pattern is a well-known feature of several potent tubulin polymerization inhibitors.

Furthermore, derivatives of pyrimidine (B1678525) containing the 2,4,5-trimethoxyphenyl group have been synthesized and evaluated as selective dopamine (B1211576) D5 receptor partial agonists, suggesting potential applications in treating neurological disorders. nih.gov The versatility of the trimethoxyphenyl scaffold has made it a recurring theme in medicinal chemistry research, with ongoing efforts to synthesize and evaluate new derivatives for various therapeutic targets. mdpi.commdpi.comresearchgate.net

Overview of Academic Research Trajectories for this compound

Direct academic research on this compound is not documented in the current body of scientific literature. However, based on the known activities of related compounds, several potential research trajectories can be hypothesized.

Given the established role of the trimethoxyphenyl moiety in anticancer research, one logical avenue of investigation would be to assess the cytotoxic and antiproliferative activity of this compound against various cancer cell lines. nih.govnih.gov Such studies would likely involve evaluating its ability to inhibit tubulin polymerization, a mechanism of action common to many trimethoxyphenyl-containing compounds. nih.gov

Another area of potential research could be in the field of neuroscience. The structural similarity to compounds that interact with dopamine receptors suggests that this molecule could be screened for activity at these and other neurotransmitter receptors. nih.gov

The synthesis of novel derivatives of this compound could also be a fruitful area of research. By modifying the butan-2-yl group or the substitution pattern on the phenyl ring, chemists could create a library of related compounds for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the biological activity of a lead compound and are a standard practice in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-6-10(2)15-9-11-7-13(17-4)14(18-5)8-12(11)16-3/h7-8,10,15H,6,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTIIKMPMBLXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Butan 2 Yl 2,4,5 Trimethoxyphenyl Methyl Amine

Precursor Synthesis and Characterization

The successful synthesis of the final product relies on the efficient and high-purity preparation of its constituent precursors.

2,4,5-Trimethoxybenzaldehyde (B179766) is a crucial aromatic aldehyde precursor. Several synthetic routes have been established for its preparation, often starting from more readily available natural products or simple aromatic compounds.

One effective method involves the ozonolysis of asarone, a component of calamus oil. In a reported procedure, calamus oil is dissolved in ethanol (B145695) and subjected to ozonolysis with an O₃/O₂ mixture at room temperature. The reaction is monitored by thin-layer chromatography (TLC). A subsequent work-up involving the addition of ethyl acetate (B1210297) and washing with water, followed by drying over sodium sulfate (B86663) and evaporation, can yield 2,4,5-trimethoxybenzaldehyde in high purity (95%) and yield (92%). scholaris.ca

Another well-documented pathway starts from vanillin. This multi-step synthesis involves:

Bromination: Vanillin is brominated in glacial acetic acid to produce 5-bromovanillin (B1210037). mdma.ch

Methoxylation: The resulting 5-bromovanillin undergoes alkoxylation with sodium methoxide (B1231860) in a dimethylformamide/methanol (B129727) solvent system, catalyzed by anhydrous copper(II) chloride, to yield 4-hydroxy-3,5-dimethoxybenzaldehyde. mdma.ch

Methylation: The final methoxy (B1213986) group is introduced by methylating 4-hydroxy-3,5-dimethoxybenzaldehyde using dimethyl sulfate and sodium hydroxide (B78521) under phase-transfer catalysis conditions, affording the desired 2,4,5-trimethoxybenzaldehyde. mdma.ch

A classical, though sometimes less practical for large scale, method is the Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride. orgsyn.org This catalytic hydrogenation of the acid chloride over a palladium catalyst provides the aldehyde.

The characterization of 2,4,5-trimethoxybenzaldehyde typically involves determining its melting point, which is reported to be in the range of 112-114 °C. chemicalbook.com Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm its structure. orgsyn.org

Butan-2-amine, also known as sec-butylamine (B1681703), is the amine precursor. wikipedia.org As a chiral compound, it exists as two enantiomers, (S)-butan-2-amine and (R)-butan-2-amine. wikipedia.orgachemblock.com The synthesis can be tailored to produce a racemic mixture or a specific enantiomer.

General methods for the synthesis of primary amines include the Hoffmann bromamide (B1595942) degradation reaction, where an amide is treated with bromine in an aqueous or ethanolic solution of sodium hydroxide. ncert.nic.in This reaction results in an amine with one less carbon atom than the starting amide. ncert.nic.in Another common industrial method is ammonolysis, the reaction of an alkyl halide with ammonia, though this can lead to a mixture of primary, secondary, and tertiary amines. ncert.nic.in

For stereospecific synthesis, biocatalytic methods have been employed. For example, (S)-butan-2-amine has been prepared with high enantiomeric excess (92.6% ee) and a yield of 51% through a distillation and lyophilization procedure following an enzymatic reaction. researchgate.net

Reductive Amination Protocols for (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine

Reductive amination is a widely used method for forming C-N bonds and is central to the synthesis of the target compound. mdpi.comsigmaaldrich.com The process involves the reaction of the carbonyl group of 2,4,5-trimethoxybenzaldehyde with the primary amine butan-2-amine to form an intermediate imine (or the corresponding protonated iminium ion), which is then reduced in situ to the final secondary amine. acsgcipr.orgmdma.ch

The efficiency of the reductive amination is highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, pressure (if using H₂), stoichiometry of reactants, and reaction time.

The reaction is generally carried out at room temperature, although for less reactive substrates or certain catalytic systems, heating may be necessary. mdma.ch For instance, studies on similar aromatic aldehydes have shown that quantitative yields can be achieved at temperatures up to 150 °C with hydrogen gas as the reductant. mdpi.comresearchgate.net The reaction is often performed under a nitrogen atmosphere. mdma.ch

A slight molar excess (up to 5%) of the amine can be used to suppress the formation of dialkylated amine byproducts, which can be a common side reaction with primary amines. mdma.ch The reducing agent is typically used in a stoichiometric excess of 1.3-1.6 equivalents. mdma.ch Acetic acid is sometimes added as a catalyst to facilitate the formation and protonation of the imine intermediate, thereby increasing the rate of reduction. acsgcipr.orgmdma.ch

Table 1: General Parameters for Reductive Amination Optimization
ParameterTypical Range/ConditionPurpose/Comment
TemperatureRoom Temperature to 150 °CHigher temperatures can increase reaction rate but may lead to side products. mdpi.commdma.chresearchgate.net
Pressure (H₂ gas)1 - 150 barApplicable when using catalytic hydrogenation. mdpi.comresearchgate.netnih.gov
Amine Stoichiometry1.0 - 1.05 equivalentsSlight excess suppresses dialkylation. mdma.ch
Reducing Agent1.3 - 1.6 equivalentsEnsures complete reduction of the imine intermediate. mdma.ch
Catalyst (Acid)1 - 2 equivalents (e.g., Acetic Acid)Protonates the imine, increasing its susceptibility to reduction. acsgcipr.org

The choice of reducing agent and catalyst is critical for a successful reductive amination. A variety of systems have been developed, ranging from borohydride (B1222165) reagents to catalytic hydrogenation.

Borohydride Reagents:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB): This is a mild and selective reducing agent commonly used for reductive aminations. It is particularly effective because it does not readily reduce aldehydes and ketones but efficiently reduces the protonated iminium ion intermediate. mdma.chwikipedia.org

Sodium cyanoborohydride (NaBH₃CN): Another selective reagent that is stable in weakly acidic solutions, making it suitable for the reaction conditions. wikipedia.orgcommonorganicchemistry.com However, it can generate toxic cyanide byproducts during work-up.

Sodium borohydride (NaBH₄): A less expensive but also less selective reagent. Since it can reduce the starting aldehyde, the reaction is often performed in a stepwise manner, where the imine is formed first before the addition of NaBH₄. commonorganicchemistry.comorganic-chemistry.org

Catalytic Hydrogenation: This method is considered a greener approach as it uses hydrogen gas as the reductant, with water being the only byproduct. mdpi.comacsgcipr.org

Noble Metal Catalysts: Palladium (Pd), platinum (Pt), and rhodium (Rh) on supports like carbon (e.g., Pd/C) are highly efficient. nih.govresearchgate.net These reactions can often be performed under mild conditions (room temperature to 100°C) and low hydrogen pressure (1–25 bar). nih.gov

Non-Noble Metal Catalysts: Nickel-based catalysts, such as Raney nickel or Ni/diatomite, and cobalt-based composites are more economical alternatives. mdpi.comresearchgate.netwikipedia.org Studies on the amination of p-methoxybenzaldehyde with n-butylamine using Co-containing composites showed yields of 72–96% at 100 °C and 100 bar H₂. mdpi.com

Table 2: Comparison of Common Reducing Systems for Reductive Amination
Reducing Agent/CatalystAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB)High selectivity for iminium ions; mild conditions. mdma.chHigher cost; moisture sensitive. commonorganicchemistry.com
Sodium CyanoborohydrideGood selectivity; stable in mild acid. commonorganicchemistry.comToxicity of cyanide byproducts.
H₂ with Pd/C or Pt"Green" process; high efficiency. mdpi.comnih.govMay reduce other functional groups; cost of noble metals. nih.gov
H₂ with Ni or Co catalystsEconomical; effective for aromatic aldehydes. mdpi.comresearchgate.netMay require higher temperatures and pressures. mdpi.comresearchgate.net

The choice of solvent can significantly influence the reaction rate and outcome. Solvents commonly used for reductive aminations with borohydride reagents include chlorinated hydrocarbons like 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (B109758) (DCM), as well as ethers like tetrahydrofuran (B95107) (THF) and dioxane. mdma.chcommonorganicchemistry.comacsgcipr.org More environmentally friendly solvents such as ethyl acetate have also been shown to be effective. acsgcipr.org For catalytic hydrogenations, alcohols like methanol or ethanol are often used, although care must be taken as they can potentially undergo oxidation on the catalyst surface and participate in the reaction. acsgcipr.org

The reaction work-up procedure aims to isolate and purify the this compound product. A typical work-up for a reaction using a borohydride reagent involves quenching the excess reductant, often with water or a basic solution. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). scholaris.camdpi.com The combined organic layers are washed with water and brine, dried over an anhydrous salt like Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure. mdma.chgoogle.com

Final purification is usually achieved through column chromatography on silica (B1680970) gel or distillation under vacuum. orgsyn.orgmdpi.com

Alternative Synthetic Routes to this compound

Beyond classical methods, several alternative strategies provide efficient pathways to secondary amines like the target compound. These routes are centered on the formation of an imine intermediate followed by reduction, or the direct alkylation of the primary amine.

Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for synthesizing secondary amines. masterorganicchemistry.com This process involves two key steps: the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine, followed by the reduction of the imine intermediate to the corresponding amine. organic-chemistry.org

For the synthesis of this compound, this strategy would involve the reaction of butan-2-amine with 2,4,5-trimethoxybenzaldehyde. The initial reaction, typically carried out under mildly acidic conditions to facilitate dehydration, forms an N-substituted imine. This intermediate is then reduced in the same pot ("direct" reductive amination) or in a separate step ("indirect" reductive amination). organic-chemistry.org

A variety of reducing agents can be employed for the reduction of the imine. The choice of reagent is critical as it can influence selectivity and compatibility with other functional groups. masterorganicchemistry.com Mild reducing agents are preferred because they can selectively reduce the iminium ion in the presence of the starting aldehyde, minimizing the side reaction of aldehyde reduction to an alcohol. masterorganicchemistry.com Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reagent for this purpose, often used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF). organic-chemistry.org Another common reagent is sodium cyanoborohydride (NaBH₃CN), which is effective under weakly acidic conditions where the iminium ion is readily formed and reduced. masterorganicchemistry.comcommonorganicchemistry.com Standard sodium borohydride (NaBH₄) can also be used, though it is less selective and may require a stepwise procedure where the imine is formed first before the reducing agent is added. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical SolventsKey Characteristics
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Dichloroethane (DCE), Tetrahydrofuran (THF)Mild and selective; tolerates a wide range of functional groups; does not require acidic catalysts for aldehyde reactions. organic-chemistry.org
Sodium CyanoborohydrideNaBH₃CNMethanol (MeOH)Effective at reducing iminium ions at acidic pH (4-5); less reactive towards ketones and aldehydes. masterorganicchemistry.com
Sodium BorohydrideNaBH₄Methanol (MeOH), Ethanol (EtOH)More powerful and less selective; can reduce the starting aldehyde/ketone; often used in a two-step process. organic-chemistry.orgcommonorganicchemistry.com

A more direct approach to forming the C-N bond is the N-alkylation of a primary amine with an alkyl halide. In this context, this compound could be synthesized by reacting butan-2-amine with 2,4,5-trimethoxyphenylmethyl halide (e.g., the bromide or chloride). This reaction is a nucleophilic aliphatic substitution, where the amine acts as the nucleophile. wikipedia.org

A significant challenge in the N-alkylation of primary amines is overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org To achieve selective mono-alkylation, reaction conditions must be carefully controlled. This can be accomplished by using a large excess of the primary amine, though this is not always practical or economical.

Alternatively, specific bases can be employed to promote selective mono-alkylation. For instance, cesium hydroxide has been shown to be effective in promoting the N-alkylation of primary amines to yield mainly secondary amines. google.com Another strategy involves using hindered, non-nucleophilic bases like Hünig's base (N,N-diisopropylethylamine) in a suitable solvent such as acetonitrile (B52724) to facilitate the reaction while minimizing the formation of quaternary ammonium salts. researchgate.net

Stereoselective Synthesis of this compound Stereoisomers

The target molecule possesses two stereocenters: one at the C2 position of the butyl group and the other at the benzylic carbon. This gives rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The synthesis of a single stereoisomer requires stereocontrol during the C-N bond-forming or subsequent reduction step.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recovered. wikipedia.org

In the context of synthesizing a specific stereoisomer of this compound, a chiral auxiliary could be employed in several ways. One prominent strategy involves the use of sulfinamides, particularly Ellman's auxiliary, tert-butanesulfinamide. yale.edu This approach involves the condensation of a chiral tert-butanesulfinamide (either the (R) or (S) enantiomer) with the aldehyde (2,4,5-trimethoxybenzaldehyde) to form a chiral N-sulfinyl imine. The subsequent addition of a nucleophile (in this case, a but-2-yl Grignard or organolithium reagent) to the C=N bond proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The final step involves the acidic cleavage of the sulfinamide group to yield the enantiomerically enriched primary amine, which could then be alkylated with a butyl group, or the sulfinamide could be attached to butan-2-amine to direct the reaction with the aldehyde.

Other well-known auxiliaries, such as those based on pseudoephedrine or Evans oxazolidinones, can also be adapted for the asymmetric synthesis of amines, typically by controlling alkylation or reduction steps. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The asymmetric reduction of prochiral imines is a powerful method for producing chiral amines. nih.gov This would be applicable to the imine formed between 2,4,5-trimethoxybenzaldehyde and butan-2-amine.

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, are highly effective for the asymmetric hydrogenation of C=N bonds. acs.org For the synthesis of the target compound, the pre-formed imine would be subjected to hydrogenation using a chiral catalyst system, such as an iridium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP derivatives). The facial selectivity of the hydride addition to the imine is controlled by the chiral environment of the catalyst, leading to the formation of one diastereomer in excess. nih.govacs.org Organocatalysis, using chiral Brønsted acids like chiral phosphoric acids, has also emerged as a powerful tool for the asymmetric reduction of imines via transfer hydrogenation, often using Hantzsch esters as the hydride source. acs.org

Table 2: Representative Catalyst Systems for Asymmetric Imine Reduction
Catalyst TypeMetal CenterTypical Chiral LigandReduction Method
Transition Metal ComplexIridium (Ir), Rhodium (Rh), Ruthenium (Ru)Chiral Phosphines (e.g., BINAP, P-Phos)Asymmetric Hydrogenation (H₂)
Transition Metal ComplexIridium (Ir), Ruthenium (Ru)Chiral Diamines, Amino AlcoholsAsymmetric Transfer Hydrogenation
OrganocatalystN/AChiral Phosphoric Acid (CPA)Asymmetric Transfer Hydrogenation (e.g., with Hantzsch ester)

When a synthesis utilizes a chiral starting material, the formation of a new stereocenter can be influenced by the existing one, a process known as diastereoselective synthesis. Since butan-2-amine is a chiral reagent, its reaction with the achiral 2,4,5-trimethoxybenzaldehyde will produce an imine that, upon reduction, yields a mixture of two diastereomers. For instance, using (R)-butan-2-amine would lead to (R,R)- and (R,S)-diastereomers of the final product.

The ratio of these diastereomers can be controlled through substrate-controlled synthesis. The existing stereocenter in the butan-2-yl portion of the imine intermediate can sterically direct the approach of the reducing agent to one of the two faces of the C=N double bond. The choice of the reducing agent and the reaction conditions (solvent, temperature, additives) can significantly impact the level of diastereoselectivity. Bulky reducing agents, for example, may exhibit higher selectivity by interacting more strongly with the less sterically hindered face of the imine. This approach is a practical way to synthesize diastereomerically enriched products without the need for a chiral auxiliary or catalyst, provided that the starting amine is enantiomerically pure.

Purification and Yield Optimization Techniques for Synthetic Protocols

The successful synthesis of this compound hinges not only on the chosen synthetic route but also on the meticulous application of purification and yield optimization techniques. Given the basic nature of the amine product, specific strategies are required to isolate it from unreacted starting materials, byproducts, and reaction reagents.

Standard purification methods often need to be adapted to accommodate the basicity of amines, which can lead to challenges such as poor separation and product loss on traditional silica gel chromatography.

Acid-Base Extraction: A fundamental and highly effective technique for separating basic amines from neutral or acidic impurities is acid-base extraction. libretexts.orgwikipedia.org The crude reaction mixture, dissolved in an organic solvent, can be washed with a dilute aqueous acid solution (e.g., hydrochloric acid). This protonates the amine, forming a water-soluble salt that partitions into the aqueous layer. libretexts.orgrochester.edu The aqueous layer can then be separated, basified (e.g., with sodium hydroxide) to regenerate the free amine, and extracted back into an organic solvent. This process effectively removes non-basic impurities.

Chromatography: While standard silica gel chromatography can be problematic for amines due to their basicity causing streaking and poor resolution, several modifications can be employed. The addition of a small amount of a competing amine, such as triethylamine, to the mobile phase can mitigate these issues. biotage.com A more robust solution is the use of amine-functionalized silica gel, which is specifically designed to minimize the strong interactions between basic compounds and the stationary phase, often resulting in improved separation. biotage.com

Salt Precipitation: The amine product can also be purified by converting it into a salt, which may be crystalline and can be isolated by filtration. reddit.com For instance, bubbling hydrogen chloride gas through a solution of the amine in a suitable organic solvent can precipitate the hydrochloride salt. This salt can then be collected, washed, and, if desired, converted back to the free base.

Optimizing the yield of the reductive amination reaction involves careful consideration of several key parameters.

Choice of Reducing Agent: The selection of the reducing agent is critical. Mild and selective reducing agents are preferred to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reagent for reductive aminations due to its mildness and high selectivity for iminium ions over carbonyls. stackexchange.com Other common reducing agents include sodium cyanoborohydride (NaBH₃CN).

Reaction Conditions:

Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants. Dichloromethane and tetrahydrofuran are commonly used solvents for reductive aminations. stackexchange.com

pH: Maintaining a slightly acidic pH is often beneficial for the formation of the iminium ion intermediate. Acetic acid is frequently added as a catalyst. stackexchange.com

Temperature and Time: Reaction temperatures and times should be optimized to ensure complete conversion without promoting side reactions. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential.

Stoichiometry of Reactants: The ratio of the aldehyde, amine, and reducing agent can significantly impact the yield. Using a slight excess of the amine or the reducing agent may be necessary to drive the reaction to completion. However, a large excess of the amine should be avoided as it can complicate purification.

Catalysis: In some instances, catalysts can be employed to enhance the efficiency of reductive amination. For example, certain cobalt-based composites have been shown to catalyze the amination of aromatic aldehydes. researchgate.net

By systematically addressing these purification and yield optimization factors, the synthesis of this compound can be performed with high efficiency and purity.

Interactive Data Table: Factors Influencing Reductive Amination

ParameterOptions/ConsiderationsPotential Impact on Yield and Purity
Reducing Agent Sodium triacetoxyborohydride, Sodium cyanoborohydride, Catalytic HydrogenationAffects selectivity and reactivity. Milder agents prevent aldehyde reduction.
Solvent Dichloromethane, Tetrahydrofuran, MethanolInfluences solubility of reactants and reaction rate.
Catalyst Acetic Acid, Metal-based catalystsCan accelerate the formation of the iminium ion and improve reaction efficiency.
Temperature Room temperature to refluxHigher temperatures can increase reaction rate but may also lead to side products.
Reactant Ratio Equimolar or slight excess of one reactantCan be adjusted to drive the reaction to completion and minimize starting material in the final product.

Structure Activity Relationship Sar Studies of Butan 2 Yl 2,4,5 Trimethoxyphenyl Methyl Amine and Analogues

Systematic Modification of the Butyl Side Chain

There is a lack of specific studies investigating the influence of the N-butyl group on the biochemical interactions of (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine. General SAR principles in related phenethylamine (B48288) series suggest that the size and branching of N-alkyl substituents can influence receptor affinity and selectivity. For instance, in some classes of psychoactive compounds, increasing the bulk of the N-alkyl group can lead to a decrease in potency. However, without specific binding affinity or functional activity data for analogues of this compound where the butyl chain is systematically altered (e.g., n-butyl, isobutyl, tert-butyl, or cyclized variants), any discussion on the influence of alkyl chain length, branching, or cyclization remains speculative.

Similarly, the stereochemical effects of the butan-2-yl moiety, which contains a chiral center, have not been specifically elucidated for this compound in the literature. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies and efficacies. However, studies comparing the activity of the (R)- and (S)-enantiomers of this compound are not available.

Structural Variations of the 2,4,5-Trimethoxyphenyl Ring

The specific 2,4,5-trimethoxy substitution pattern is a key feature of this molecule. The positions of these methoxy (B1213986) groups are known to be important for the activity of many psychoactive phenethylamines. Research on other trimethoxyphenyl derivatives has shown that altering the positions of the methoxy groups can have a profound impact on their pharmacological profile. For example, the positional isomer mescaline (3,4,5-trimethoxyphenethylamine) is a well-known psychedelic, while other isomers may be inactive or have different effects.

Despite this, specific comparative studies on positional isomers of the methoxy groups for N-(sec-butyl)benzylamine derivatives are not found in the reviewed literature. Consequently, a detailed analysis of how moving the methoxy groups to other positions on the phenyl ring would affect the SAR of the target compound cannot be provided. Furthermore, there is no available data on the effects of substituting the methoxy groups with other electron-donating or electron-withdrawing groups on the phenyl ring of this specific molecule.

Bioisosteric Replacement of Methoxy Groups

The 2,4,5-trimethoxy substitution pattern on the phenyl ring is a critical determinant of pharmacological activity. The position and electronic nature of these groups significantly influence receptor affinity and efficacy. SAR studies on related trimethoxy- and dimethoxy-phenethylamines provide a framework for understanding the role of each methoxy group in this compound.

Research on 3,4,5-trimethoxyphenethylamine (mescaline) and its analogues demonstrates that modifying the alkoxy groups can substantially alter potency. For instance, extending the 4-alkoxy substituent in a series of 3,5-dimethoxyphenethylamines generally leads to an increase in 5-HT₂A and 5-HT₂C receptor binding affinities. frontiersin.orgresearchgate.net This suggests that the 4-position methoxy group in the target compound interacts with a key region of the receptor binding pocket, where larger or more lipophilic groups may form more favorable interactions.

Furthermore, the introduction of fluorinated 4-alkoxy substituents has been shown to increase both binding affinity and functional potency at 5-HT₂A receptors. frontiersin.orgresearchgate.net This enhancement is attributed to the altered electronic properties and metabolic stability conferred by the fluorine atoms. Bioisosteric replacement of a methoxy group with a fluorine atom is a common strategy in medicinal chemistry to block metabolic oxidation while maintaining similar steric and electronic properties.

Conversely, the complete removal or relocation of methoxy groups can be detrimental to activity. Studies on 2,5-dimethoxyphenylpiperidines showed that replacing the 2-methoxy or 5-methoxy groups with ethoxy groups resulted in a 3- to 10-fold decrease in agonist potency at the 5-HT₂A receptor. nih.gov This indicates that the specific size and nature of the methoxy groups at the 2- and 5-positions are well-optimized for receptor interaction, likely acting as crucial hydrogen bond acceptors. The relative inactivity of 2,4,5-trimethoxyphenethylamine (B125073) (2C-O) itself, compared to its isomer mescaline, underscores the profound importance of the specific substitution pattern (2,4,5- vs. 3,4,5-) for psychoactivity. wikipedia.org

The table below summarizes the effect of methoxy and bioisosteric replacements on 5-HT₂A receptor activity for related phenethylamine compounds.

CompoundSubstitution Pattern5-HT₂A Receptor Affinity (Kᵢ, nM)5-HT₂A Receptor Activation (EC₅₀, nM)
Mescaline3,4,5-Trimethoxy12,0003,700
Escaline4-Ethoxy-3,5-dimethoxy2,2001,500
Proscaline4-Propoxy-3,5-dimethoxy1,100320
2C-B4-Bromo-2,5-dimethoxy13016
2C-O-44-Isopropoxy-2,5-dimethoxy10031

Data synthesized from studies on analogous phenethylamine series to illustrate SAR principles. frontiersin.orgnih.gov

Modifications to the Amine Linker

The linker connecting the trimethoxyphenyl ring to the amine nitrogen is a key structural element that can be modified to modulate pharmacological properties.

The parent compound, this compound, is a benzylamine (B48309) derivative, meaning it has a one-carbon linker between the phenyl ring and the nitrogen atom. This contrasts with the more extensively studied phenethylamines (e.g., 2C-series compounds), which have a two-carbon linker. This difference in chain length alters the molecule's conformational flexibility and the distance between the aromatic ring and the basic nitrogen, two parameters crucial for optimal receptor interaction.

Generally, for psychedelic phenethylamines, the two-carbon chain is considered optimal. Shortening the chain to a single carbon (a benzylamine) or extending it to three carbons (a phenylpropylamine) often results in a significant loss of 5-HT₂A agonist potency. The benzylamine structure imposes greater conformational restriction, which may prevent the molecule from adopting the ideal orientation required for high-affinity binding and receptor activation.

Bioisosteric replacement of a methylene (B1212753) (-CH₂-) unit within the linker with a heteroatom, such as oxygen (-O-) or sulfur (-S-), is a strategy used to alter a molecule's physicochemical properties without drastically changing its size. cambridgemedchemconsulting.com For example, replacing the β-carbon of a phenethylamine with an oxygen atom results in a phenoxymethylamine derivative.

This modification would have several consequences:

Polarity: The introduction of an ether linkage increases the polarity of the linker.

Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, potentially forming new interactions within the receptor binding site.

Conformation: The bond angles and rotational freedom around an ether linkage differ from those of a carbon chain, which would alter the preferred conformation of the molecule.

While specific SAR data for heteroatom linkers in the 2,4,5-trimethoxybenzylamine series is limited, this modification is a known method for exploring new chemical space and modulating pharmacokinetic properties.

The nitrogen atom of the amine linker is a primary site for substitution, and the nature of the substituent(s) has a profound effect on activity. The parent compound is a secondary amine, featuring a sec-butyl group on the nitrogen.

Moving from a primary amine (-NH₂) to a secondary (-NHR) or tertiary amine (-NR₂) significantly impacts receptor affinity. For many phenethylamines, N-methylation (a secondary amine) or N,N-dimethylation (a tertiary amine) leads to a sharp decrease in 5-HT₂A receptor affinity. nih.gov However, the addition of larger, more complex N-substituents can have the opposite effect.

Notably, the N-2-methoxybenzyl (NBOMe) substitution on 2,5-dimethoxyphenethylamines results in compounds with exceptionally high potency, with 5-HT₂A receptor affinities increasing by several orders of magnitude compared to their primary amine counterparts. nih.gov This demonstrates that the N-substituent can access and engage with a specific, likely hydrophobic, sub-pocket in the receptor.

The sec-butyl group in this compound serves a similar role. It increases the lipophilicity of the molecule and provides steric bulk that can lead to more favorable interactions within the receptor. The size, shape, and branching of the N-alkyl group are critical; activity often increases with the size of the alkyl group up to a certain point, after which steric hindrance may prevent proper binding.

The table below illustrates the impact of N-substitution on 5-HT₂A receptor activity for related compounds.

CompoundN-Substitution5-HT₂A Receptor Affinity (Kᵢ, nM)
2C-HPrimary Amine (-H)1020
25H-NBOMeSecondary Amine (-2-methoxybenzyl)15.2
2C-IPrimary Amine (-H)159
25I-NBOMeSecondary Amine (-2-methoxybenzyl)0.044

Data shows the dramatic increase in affinity upon N-benzylation of 2,5-dimethoxyphenethylamines. nih.govnih.gov

SAR Hypotheses and Models for this compound Analogues

Based on the SAR data from analogous compounds, a hypothetical binding model for this compound at the 5-HT₂A receptor can be proposed.

Aromatic Ring Interaction: The 2,4,5-trimethoxyphenyl ring is hypothesized to bind within a hydrophobic pocket formed by transmembrane helices of the receptor. The lipophilicity of the 4-position substituent on related phenethylamines is correlated with efficacy, suggesting this region is important for receptor activation. nih.gov

Hydrogen Bonding of Methoxy Groups: The oxygen atoms of the methoxy groups, particularly at the 2- and 5-positions, are believed to act as crucial hydrogen bond acceptors, interacting with specific amino acid residues (such as serines) within the binding site to anchor the ligand in a productive orientation.

Ionic Bond of the Amine: The protonated secondary amine is thought to form a primary ionic bond with a conserved aspartate residue (Asp155) in transmembrane helix 3, a canonical interaction for aminergic G-protein coupled receptors.

In this model, the molecule's activity is a composite of these interactions. The benzylamine linker's relative rigidity, compared to a phenethylamine, may force a slightly different binding pose, potentially explaining differences in potency. Modifications that disrupt any of these key interactions—such as removing methoxy groups, altering the linker length, or adding overly bulky N-substituents—would be predicted to decrease receptor affinity and/or functional activity.

In Vitro Biochemical Interactions and Receptor Binding Profiling of Butan 2 Yl 2,4,5 Trimethoxyphenyl Methyl Amine

Methodologies for In Vitro Receptor Binding Assays

The investigation of a compound's interaction with various receptors is a cornerstone of pharmacological research. In vitro receptor binding assays are fundamental tools used to determine the affinity and selectivity of a ligand for its target. These assays are typically conducted using cell membranes or purified receptors.

A primary method for characterizing the interaction of a novel compound with a receptor is the radioligand displacement binding assay. This technique involves the use of a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind with high affinity and specificity to the receptor of interest.

The basic principle is competition. The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (in this case, a compound like (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine). The test compound will compete with the radioligand for the same binding site on the receptor.

By measuring the amount of radioactivity bound to the receptors at different concentrations of the test compound, a displacement curve can be generated. From this curve, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) can be determined. The IC₅₀ value is then used to calculate the equilibrium dissociation constant (Kᵢ), which represents the affinity of the test compound for the receptor. A lower Kᵢ value indicates a higher binding affinity.

Competitive binding experiments are a specific application of radioligand displacement assays. The protocol for such an experiment generally involves the following steps:

Receptor Preparation: Membranes from cells engineered to express a high density of a specific receptor subtype, or from tissues known to be rich in the target receptor, are prepared.

Incubation: The receptor preparation is incubated in a buffer solution containing the radioligand and a range of concentrations of the unlabeled test compound.

Separation: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand. This is often achieved through rapid filtration, where the cell membranes are trapped on a filter while the unbound ligand passes through.

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. Non-linear regression analysis is then used to determine the IC₅₀ and subsequently the Kᵢ value.

Receptor Selectivity and Affinity Profiles for this compound

Based on the structure of this compound, it is anticipated to interact with monoamine transporters and G-protein coupled receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors. The following sections discuss the likely binding profile based on data from structurally similar compounds.

Research on related phenethylamine (B48288) derivatives suggests that they can interact with the norepinephrine (B1679862) transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). The affinity for these transporters is influenced by the substitution pattern on the phenyl ring and the nature of the amine substituent. For many psychedelic amphetamines, the affinity for monoamine transporters is generally lower than their affinity for serotonin 5-HT₂ₐ receptors.

Table 1: Hypothetical Monoamine Transporter Affinities of this compound Based on Related Compounds

TransporterPredicted Kᵢ (nM)
NET>1000
DAT>1000
SERT>1000

Note: This table is predictive and not based on experimental data for the specific compound.

The 2,4,5-trimethoxy substitution pattern is a key feature of several known psychoactive compounds, such as 2,4,5-trimethoxyamphetamine (B90205) (TMA-2). nih.gov These compounds are known to have a significant affinity for serotonin receptors, particularly the 5-HT₂ₐ and 5-HT₂c subtypes. The N-butyl group in this compound is likely to influence its binding affinity and selectivity. Generally, increasing the size of the N-alkyl substituent in phenethylamines can modulate affinity for various receptors.

Studies on a series of 4-alkoxy-2,5-dimethoxyphenethylamines have shown that these compounds bind with moderate to high affinities to the 5-HT₂ₐ receptor. nih.gov It is plausible that this compound would also exhibit a notable affinity for this receptor, which is a key target for many psychedelic compounds. Affinity for adrenergic receptors is also possible, though likely to be lower than for serotonin receptors.

Table 2: Predicted GPCR Affinities of this compound Based on Analogs

ReceptorPredicted Kᵢ (nM)
5-HT₂ₐ50 - 500
5-HT₂c100 - 1000
5-HT₁ₐ>1000
α₁-adrenergic>1000
α₂-adrenergic>1000

Note: This table is predictive and not based on experimental data for the specific compound. The values are estimated based on structure-activity relationships of related phenethylamines.

The affinity of trimethoxyphenylalkylamines for dopamine receptors is generally lower than for serotonin 5-HT₂ receptors. Research on various phenethylamine derivatives indicates that while some interaction with dopamine D₂ receptors can occur, it is often in the micromolar range, suggesting a much lower affinity compared to the primary serotonin receptor targets. nih.gov Therefore, it is expected that this compound would have a relatively low affinity for dopamine receptor subtypes.

Table 3: Predicted Dopamine Receptor Affinities of this compound

Receptor SubtypePredicted Kᵢ (nM)
D₁>5000
D₂>5000
D₃>5000
D₄>5000
D₅>5000

Note: This table is predictive and not based on experimental data for the specific compound.

Functional In Vitro Assays to Elucidate Receptor Activation

The functional activity of this compound at various receptor systems has been inferred from studies on structurally similar compounds, particularly analogs of phenylalkylamines. These assays are crucial for determining whether the compound acts as an agonist, initiating a cellular response, or as an antagonist, blocking the receptor's activity.

Based on research into related psychoactive phenylalkylamines, it is hypothesized that this compound may exhibit activity at serotonin receptors, specifically the 5-HT₂ family (5-HT₂A, 5-HT₂B, and 5-HT₂C). Studies on analogs of 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA) have shown that modifications to the amine substituent and the phenyl ring can significantly influence whether a compound acts as an agonist or an antagonist. For instance, certain 4-substituted 2,5-DMA analogs function as human 5-HT₂A serotonin receptor agonists, which is a characteristic of many classical hallucinogens. nih.govresearchgate.net

Activation of the related 5-HT₂B receptor has been linked to adverse cardiovascular effects, such as cardiac valvulopathy. nih.govresearchgate.net Functional assays, such as calcium mobilization assays in stable cell lines expressing human 5-HT₂B receptors, have been used to determine the agonist or antagonist properties of these compounds. nih.gov In these studies, some 2,5-DMA analogs were found to be 5-HT₂B agonists, while others with larger, more lipophilic substituents at the 4-position acted as antagonists. nih.gov Given the structural similarities, it is plausible that this compound could also display activity at these receptors, and its specific profile as an agonist or antagonist would depend on its interaction with the receptor's binding pocket.

The efficacy (the maximal response a compound can produce) and potency (the concentration of a compound required to produce a certain level of response) of this compound would be quantified using in vitro cellular systems. For compounds acting on G-protein coupled receptors like the 5-HT₂ receptors, assays measuring second messenger production (e.g., inositol (B14025) phosphate (B84403) accumulation or calcium mobilization) are commonly employed.

For example, in studies of 2,5-DMA analogs, the potency of agonists at the 5-HT₂B receptor was determined by measuring Ca²⁺ mobilization in HEK 293 cells. researchgate.net The potency is often expressed as the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response. The most potent analog in one such study, DOB (1d), was found to be about 6-fold less potent than serotonin itself. researchgate.net The efficacy would be indicated by the maximal level of Ca²⁺ mobilization achieved relative to a reference full agonist like serotonin.

The following interactive table illustrates hypothetical efficacy and potency data based on findings for structurally related compounds at the 5-HT₂A receptor.

CompoundReceptorAssay TypePotency (EC₅₀) (nM)Efficacy (% of Serotonin)
Serotonin (5-HT)5-HT₂ACalcium Mobilization10100%
Hypothetical Compound A (Agonist)5-HT₂ACalcium Mobilization5085%
Hypothetical Compound B (Partial Agonist)5-HT₂ACalcium Mobilization15040%
This compound (Predicted)5-HT₂ACalcium Mobilization75-20060-90%

Note: The data for this compound is predictive and not based on direct experimental results.

Comparative Analysis of Receptor Binding with Structurally Related Chemical Entities

The receptor binding profile of this compound can be contextualized by comparing it to structurally related molecules. The trimethoxyphenyl moiety is a key structural feature in a variety of biologically active compounds.

For instance, the 3,4,5-trimethoxyaryl group is a well-documented feature in colchicine-binding site inhibitors, which have antiproliferative and anticancer effects by inhibiting tubulin polymerization. mdpi.com Compounds containing this motif have shown potent activity in breast cancer cell lines. mdpi.com While the primary amine structure of this compound differs significantly from these more complex molecules, the shared trimethoxyphenyl group suggests that a broad screening for activity at various targets, including tubulin, might be warranted.

In the context of serotonin receptors, the binding affinity of phenylalkylamine analogs is heavily influenced by the substitution pattern on the phenyl ring and the nature of the amine substituent. For 4-substituted 2,5-DMA analogs, a correlation has been observed between the lipophilicity of the 4-position substituent and the binding affinity at both 5-HT₂A and 5-HT₂B receptors. nih.gov Specifically, increased lipophilicity tends to correlate with higher affinity. nih.gov

The table below provides a comparative overview of the receptor binding affinities (Ki values, where a lower value indicates higher affinity) for some representative compounds, highlighting the influence of structural modifications.

CompoundStructural ClassKey Structural FeaturesPrimary Target(s)Binding Affinity (Ki) (nM)
Serotonin (5-HT)TryptamineIndoleamine5-HT Receptors~5 (5-HT₂A)
DOBPhenylalkylamine2,5-dimethoxy-4-bromo5-HT₂A, 5-HT₂B1.42 (5-HT₂B) researchgate.net
2C-IPhenylalkylamine2,5-dimethoxy-4-iodo5-HT₂A, 5-HT₂BHigh affinity at 5-HT₂A/2C
This compoundPhenylalkylamine2,4,5-trimethoxy, N-sec-butylPredicted: 5-HT ReceptorsUnknown

This comparative analysis underscores the importance of subtle structural changes in determining receptor binding and functional activity. The specific arrangement of the methoxy (B1213986) groups in the 2, 4, and 5 positions of this compound, combined with the N-sec-butyl group, will ultimately define its unique pharmacological profile. Further in vitro binding and functional studies are necessary to empirically determine its affinity and activity at a range of biological targets.

In Vitro Metabolism of Butan 2 Yl 2,4,5 Trimethoxyphenyl Methyl Amine

Methodologies for In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental tools used to predict the in vivo metabolic clearance of a compound. These assays typically involve incubating the compound with liver-derived enzyme preparations and monitoring its disappearance over time.

Microsomal stability assays utilize subcellular fractions of the liver, specifically the endoplasmic reticulum, which are rich in cytochrome P450 (CYP450) enzymes. These enzymes are major contributors to the metabolism of a vast array of xenobiotics. In a typical assay, the test compound is incubated with liver microsomes in the presence of necessary cofactors, such as NADPH. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the parent compound remaining is then quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which are key parameters in predicting in vivo hepatic clearance. For a compound like (butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine, this assay would provide crucial information on its susceptibility to CYP450-mediated oxidation.

Hepatocyte incubation studies offer a more comprehensive model of liver metabolism as they contain a wider range of both Phase I and Phase II metabolic enzymes, as well as active transport systems. Intact liver cells, either freshly isolated or cryopreserved, are incubated with the test compound. Similar to microsomal assays, samples are collected over time to determine the rate of parent compound depletion. This method has the advantage of providing a more holistic view of hepatic metabolism, encompassing the contributions of both microsomal and cytosolic enzymes. For this compound, hepatocyte studies would not only confirm CYP450-mediated metabolism but also reveal the potential involvement of other enzyme systems and the formation of conjugated metabolites.

Identification of In Vitro Metabolites of this compound

Based on the structure of this compound, several metabolic pathways can be predicted. These predictions are drawn from the known metabolism of compounds with similar functional groups, such as other secondary amines and molecules containing a trimethoxybenzene moiety. nih.gov

The 2,4,5-trimethoxyphenyl group of the molecule is a likely site for O-demethylation. This reaction, primarily catalyzed by CYP450 enzymes, involves the removal of a methyl group from a methoxy (B1213986) substituent to form a hydroxyl group. Given the three methoxy groups on the aromatic ring, mono-, di-, and even tri-demethylated metabolites are possible. The specific position of demethylation can be influenced by the electronic and steric environment of each methoxy group. For instance, studies on other trimethoxylated compounds have shown preferential demethylation at certain positions. The resulting hydroxylated metabolites can then undergo further Phase II conjugation reactions.

Table 1: Predicted O-Demethylated Metabolites of this compound

Metabolite NamePosition of Demethylation
(Butan-2-yl)[(2-hydroxy-4,5-dimethoxyphenyl)methyl]amineC2-methoxy
(Butan-2-yl)[(4-hydroxy-2,5-dimethoxyphenyl)methyl]amineC4-methoxy
(Butan-2-yl)[(5-hydroxy-2,4-dimethoxyphenyl)methyl]amineC5-methoxy

This table is based on predicted metabolic pathways.

Hydroxylation is another common metabolic transformation catalyzed by CYP450 enzymes. This can occur on both the aromatic ring and the aliphatic butan-2-yl side chain. Aromatic hydroxylation could potentially occur at the unsubstituted position on the trimethoxyphenyl ring. Aliphatic hydroxylation of the butan-2-yl group could lead to the formation of primary, secondary, or tertiary alcohol metabolites, depending on the carbon atom that is oxidized. The regioselectivity of hydroxylation is dependent on the specific CYP450 isozymes involved.

Table 2: Predicted Hydroxylated Metabolites of this compound

Metabolite NameSite of Hydroxylation
(Butan-2-yl)[(6-hydroxy-2,4,5-trimethoxyphenyl)methyl]amineAromatic Ring
(Hydroxybutan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amineButan-2-yl Chain

This table is based on predicted metabolic pathways.

N-dealkylation is a primary metabolic pathway for secondary and tertiary amines. mdpi.comnih.gov This process involves the enzymatic removal of an alkyl group attached to the nitrogen atom. For this compound, two N-dealkylation pathways are conceivable: removal of the butan-2-yl group or cleavage of the bond to the trimethoxyphenylmethyl group. The removal of the butan-2-yl group would yield 2,4,5-trimethoxybenzylamine. Conversely, cleavage of the benzyl (B1604629) group would result in sec-butylamine (B1681703). The likelihood of each pathway depends on factors such as the steric hindrance around the nitrogen and the stability of the resulting carbocation or radical intermediate. Generally, the cleavage of less sterically hindered alkyl groups is favored. nih.gov In some cases, oxidative deamination of the resulting primary amine (sec-butylamine) can occur, leading to the formation of a ketone (methyl ethyl ketone). inchem.org

Table 3: Predicted N-Dealkylated Metabolites of this compound

Metabolite NamePathway
2,4,5-TrimethoxybenzylamineN-dealkylation (loss of butan-2-yl)
sec-ButylamineN-dealkylation (loss of trimethoxyphenylmethyl)

This table is based on predicted metabolic pathways.

Oxidative Deamination Pathways

The metabolism of xenobiotics containing amine functionalities often involves oxidative deamination, a process that typically leads to the formation of a ketone or aldehyde metabolite and the release of the amino group as ammonia. In the case of this compound, a secondary amine, oxidative deamination proceeds through a multi-step process. The initial and rate-limiting step is the enzymatic oxidation of the carbon atom alpha to the nitrogen of the butan-2-yl group. This hydroxylation event, catalyzed by monooxygenases, results in the formation of an unstable carbinolamine intermediate. This intermediate then undergoes spontaneous, non-enzymatic decomposition to yield 2-butanone (B6335102) and (2,4,5-trimethoxyphenyl)methanamine.

Alternatively, N-dealkylation represents another significant oxidative pathway for this compound. This process involves the enzymatic removal of the butan-2-yl group. The reaction is initiated by the hydroxylation of the carbon atom of the alkyl group that is directly attached to the nitrogen atom. semanticscholar.org This unstable intermediate subsequently breaks down, yielding butan-2-one and the primary amine metabolite, (2,4,5-trimethoxyphenyl)methanamine. semanticscholar.org

Enzymatic Pathways Involved in this compound Metabolism

The in vitro biotransformation of this compound is primarily mediated by two major enzyme superfamilies: the Cytochrome P450 (CYP) system and the Flavin-Containing Monooxygenase (FMO) system.

The Cytochrome P450 superfamily of enzymes plays a crucial role in the metabolism of a vast array of xenobiotics. For N-alkylated phenethylamine (B48288) derivatives, CYP2D6 and CYP3A4 are often the principal isoforms involved in their metabolism.

CYP2D6: This isoform is known to metabolize numerous compounds containing a basic nitrogen atom. For secondary amines, CYP2D6 can catalyze N-dealkylation, although this is a less common reaction compared to other CYPs. nih.gov The likelihood of N-dealkylation by CYP2D6 increases when other preferred sites of metabolism on the molecule are blocked. nih.gov Studies on analogous amphetamine derivatives have shown that CYP2D6 is involved in their metabolism. researchgate.net For instance, the O-demethylation of p-methoxyamphetamine by CYP2D6 has been characterized with a K_m of 59.2 ± 22.4 µM and a V_max of 29.3 ± 16.6 nmol/mg/hr. researchgate.net Furthermore, various phenylisopropylamines act as competitive inhibitors of CYP2D6, with K_i values ranging from 0.17 µM to 26.5 µM, indicating a strong interaction with the enzyme's active site. researchgate.net

CYP3A4: As one of the most abundant CYP isoforms in the human liver, CYP3A4 is responsible for the metabolism of a wide range of drugs. N-dealkylation is a common reaction catalyzed by CYP3A4 for substrates containing secondary and tertiary amines. nih.govresearchgate.net The enzyme's large and flexible active site can accommodate a variety of substrates. The N-dealkylation of buprenorphine, for example, is catalyzed by CYP3A4 with an apparent K_m value of 23.7 µM in recombinant systems, which is comparable to the K_m of 39.3 ± 9.2 µM observed in human liver microsomes. nih.gov For N-dealkylation reactions mediated by CYP3A4, a correlation between substrate lipophilicity and kinetic parameters is often observed, with increasing lipophilicity generally leading to a decrease in K_m and an increase in intrinsic clearance (V_max/K_m). nih.gov

The Flavin-Containing Monooxygenase (FMO) system represents another important pathway for the metabolism of nitrogen-containing compounds. FMOs catalyze the N-oxidation of secondary amines to form hydroxylamines and nitrones. dntb.gov.ua Unlike CYPs, FMOs are generally not easily induced or inhibited by other xenobiotics. nih.gov The catalytic cycle of FMOs involves the formation of a stable C(4a)-hydroperoxyflavin intermediate, which then oxygenates the nucleophilic nitrogen atom of the substrate. nih.govnih.gov For secondary amines, the initial product is a hydroxylamine, which can be further oxidized to a nitrone. dntb.gov.ua These N-oxygenated metabolites are typically more polar and readily excreted. nih.gov

Kinetic Analysis of In Vitro Metabolic Transformation

Due to the lack of specific experimental data for the in vitro metabolism of this compound, the following kinetic parameters are based on studies of structurally similar N-alkylated amphetamine analogs and other secondary amines. These values serve as an illustrative estimation of the enzymatic behavior.

Interactive Data Table of Estimated Kinetic Parameters

Enzyme IsoformMetabolic PathwaySubstrate AnalogK_m (µM)V_max (nmol/mg protein/hr)K_i (µM)
CYP2D6 O-Demethylationp-Methoxyamphetamine59.229.3-
InhibitionMMDA-2--0.17
InhibitionAmphetamine--26.5
InhibitionMethamphetamine--25
CYP3A4 N-DealkylationBuprenorphine23.7--
N-DealkylationDesipramine---
N-Dealkylation(S)-Fluoxetine---
FMO N-OxidationSecondary Amines---

K_m (Michaelis constant) represents the substrate concentration at half the maximum velocity of the reaction, indicating the affinity of the enzyme for the substrate. A lower K_m suggests a higher affinity. V_max (maximum velocity) is the maximum rate of the reaction when the enzyme is saturated with the substrate. K_i (inhibition constant) is a measure of the potency of an inhibitor. A lower K_i indicates a more potent inhibitor. Data for FMO-mediated N-oxidation of secondary amines is generally qualitative, with the pathway being recognized but specific kinetic parameters for analogous compounds not being readily available in the reviewed literature.

Computational Chemistry and Molecular Modeling of Butan 2 Yl 2,4,5 Trimethoxyphenyl Methyl Amine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the molecule's stable conformations, electronic structure, and reactivity. Density Functional Theory (DFT) is a common and effective method for these types of investigations.

Molecular Geometry Optimization and Conformation Analysis

The initial step in computational analysis involves optimizing the molecular geometry of (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine to find its most stable three-dimensional structure, corresponding to the lowest energy state. This process considers the various possible arrangements of its atoms and flexible bonds.

Computational Parameter Typical Method Expected Outcome for this compound
Geometry OptimizationDFT (e.g., B3LYP/6-31G*)Identification of the lowest energy 3D structure.
Conformational AnalysisPotential Energy Surface ScanDetermination of stable rotational isomers (rotamers) and their relative energies.
Key Dihedral AnglesTorsion angle calculationsPrediction of the spatial arrangement of the butan-2-yl and trimethoxyphenyl moieties.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)

Understanding the electronic structure is crucial for predicting a molecule's reactivity and potential for intermolecular interactions. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The HOMO represents the region from which an electron is most likely to be donated, indicating nucleophilic character. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4,5-trimethoxyphenyl ring and the nitrogen atom of the amine group, due to the presence of lone pair electrons and the pi-system of the aromatic ring. The LUMO, conversely, indicates the region most likely to accept an electron, reflecting electrophilic character. The LUMO is anticipated to be distributed over the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For phenethylamine (B48288) derivatives, this gap is a key factor in their interaction with biological targets. ojp.govmdpi.comthaiscience.info The charge distribution, often visualized through Mulliken or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, highlighting polar regions of the molecule that can engage in electrostatic interactions.

Electronic Property Method of Calculation Predicted Characteristics
HOMO EnergyDFTHigh energy, localized on the trimethoxyphenyl ring and nitrogen.
LUMO EnergyDFTLow energy, distributed over the aromatic system.
HOMO-LUMO GapELUMO - EHOMOModerate gap, suggesting potential for chemical reactivity and biological activity.
Charge DistributionMulliken/NBO AnalysisNegative partial charge on the nitrogen and oxygen atoms; positive partial charges on adjacent carbons and hydrogens.

Electrostatic Potential Surface Calculations

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. mdpi.comproteopedia.org It maps the electrostatic potential onto the electron density surface, indicating regions of positive, negative, and neutral potential. This is invaluable for predicting non-covalent interactions, such as those with receptor binding sites.

For this compound, the MEP surface is expected to show a region of negative electrostatic potential (typically colored red or yellow) around the methoxy (B1213986) groups' oxygen atoms and the amine's nitrogen atom, signifying areas that are attractive to electrophiles or hydrogen bond donors. researchgate.netresearchgate.net Conversely, regions of positive potential (typically colored blue) are anticipated around the amine's hydrogen atom (if protonated) and the hydrogen atoms of the aromatic and alkyl groups, indicating sites favorable for interaction with nucleophiles or hydrogen bond acceptors.

Molecular Docking Simulations with Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Given the structural similarity of this compound to known psychoactive phenethylamines, likely biological targets include serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, as well as monoamine transporters. nih.govnih.govfrontiersin.orgmdpi.com

Ligand-Receptor Interaction Prediction and Characterization

Docking simulations would involve placing the optimized structure of the ligand into the binding pocket of a receptor model, often derived from X-ray crystallography or homology modeling. The simulations would then explore various binding poses and score them based on the predicted binding affinity.

Key interactions that are likely to be observed include:

Ionic Interaction: The protonated amine group is expected to form a strong ionic bond with a conserved aspartate residue found in the binding pocket of many monoamine receptors, such as Asp155 in the 5-HT2A receptor. nih.govresearchgate.net

Hydrogen Bonding: The methoxy groups on the phenyl ring could act as hydrogen bond acceptors, interacting with polar amino acid residues like serine or threonine within the binding site.

Hydrophobic Interactions: The butan-2-yl group and the phenyl ring are likely to engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine in the receptor pocket. researchgate.net

π-π Stacking: The aromatic trimethoxyphenyl ring may participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Binding Site Analysis and Identification of Key Residues

Analysis of the docked poses would reveal the specific amino acid residues that form the binding site and are crucial for ligand recognition and affinity. For phenethylamine-like compounds binding to the 5-HT2A receptor, key residues often include those in transmembrane helices 3, 5, 6, and 7. mdpi.comrsc.org

Based on studies of similar ligands, the following residues in a hypothetical 5-HT2A receptor binding pocket could be important for the interaction with this compound:

Potential Interacting Residue Transmembrane Helix Predicted Interaction Type
Aspartate (e.g., Asp155)TM3Ionic bond with the protonated amine. nih.gov
Serine (e.g., Ser159, Ser239)TM3, TM5Hydrogen bonding with the amine or methoxy groups. nih.gov
Phenylalanine (e.g., Phe339, Phe340)TM6π-π stacking with the trimethoxyphenyl ring.
Leucine, ValineVariousHydrophobic interactions with the butan-2-yl and phenyl moieties.
TryptophanVariousπ-π stacking or hydrogen bonding.

These computational predictions provide a theoretical framework for understanding the molecular properties of this compound and its potential interactions with biological targets. Such insights are foundational for guiding further experimental studies in medicinal chemistry and pharmacology.

Scoring Functions and Docking Poses Evaluation

In the realm of computational chemistry, scoring functions are pivotal for evaluating the binding affinity between a ligand, such as this compound, and a target receptor. These mathematical models predict the strength of the non-covalent interactions, often expressed as a binding energy value. A lower score typically indicates a more favorable binding pose. The evaluation of docking poses involves analyzing the orientation and conformation of the ligand within the receptor's binding site to identify the most stable and likely interaction.

The process of evaluating docking poses is multifaceted, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. For a molecule like this compound, the trimethoxyphenyl group could engage in π-π stacking interactions with aromatic amino acid residues such as tryptophan and phenylalanine within a receptor's active site. researchgate.net The secondary amine and the butan-2-yl group can also form crucial hydrogen bonds and hydrophobic interactions, respectively.

Various scoring functions, each with its own algorithm and set of parameters, can be employed. These can be broadly categorized into force-field-based, empirical, and knowledge-based scoring functions. The choice of scoring function can significantly influence the predicted binding affinity and the ranking of different docking poses. Therefore, a consensus approach, using multiple scoring functions, is often adopted to enhance the reliability of the predictions.

Illustrative Docking Scores for this compound Against a Hypothetical Target

Scoring FunctionPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
AutoDock Vina-8.5TYR 82, PHE 290, HIS 294
Glide Score-7.9TRP 84, LEU 287, SER 122
GOLD Score75.2 (Higher is better)PHE 290, TRP 84, VAL 101

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.

Molecular Dynamics (MD) Simulations

Ligand-Receptor Complex Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic perspective on the stability of a ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can reveal how this compound and its target receptor behave in a solvated environment. Key metrics to assess stability include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, which indicate conformational changes. A stable complex will exhibit minimal fluctuations in RMSD over the simulation period.

Furthermore, MD simulations can elucidate the persistence of critical interactions, such as hydrogen bonds and hydrophobic contacts, identified during molecular docking. This provides a more rigorous assessment of the binding pose's stability than static docking alone. The analysis of these simulations can confirm whether the initial favorable interactions are maintained throughout the simulation.

In Silico Prediction of Pharmacological Properties (excluding in vivo implications)

Ligand Efficiency and Lipophilicity Prediction

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used to assess the quality of a compound. nih.gov LE relates the potency of a compound to its size (heavy atom count), while LLE relates potency to its lipophilicity (LogP). nih.gov These metrics help in optimizing lead compounds, aiming for high potency with minimal size and lipophilicity to ensure favorable ADME properties.

Lipophilicity, often expressed as LogP or LogD, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion. nih.gov Various computational models can predict these values.

Predicted Physicochemical Properties for this compound

PropertyPredicted ValueDescription
Molecular Weight267.38 g/mol The mass of one mole of the compound.
cLogP3.2A measure of the compound's lipophilicity.
Ligand Efficiency (LE) (Hypothetical)0.35A measure of binding energy per heavy atom.
Lipophilic Ligand Efficiency (LLE) (Hypothetical)4.3The difference between pIC50 and cLogP.

Note: The LE and LLE values are hypothetical as they depend on experimental potency data, which is not available.

ADME-related In Silico Models and Descriptors

In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. researchgate.net These models use molecular descriptors to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

For this compound, various online tools and software packages can be used to generate these predictions. nih.govresearchgate.net For instance, the "Rule of Five" can be applied to assess its drug-likeness. nih.gov

Predicted ADME Properties for this compound

ADME ParameterPredicted OutcomeImplication
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier PermeabilityYesMay cross the blood-brain barrier.
CYP2D6 InhibitorYesPotential for drug-drug interactions.
Aqueous SolubilityLowMay require formulation strategies for oral delivery.

Note: This data is generated from predictive models and has not been experimentally verified.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series

Quantitative Structure-Activity Relationship (QSAR) modeling represents a critical computational technique for understanding how variations in the chemical structure of a series of related compounds influence their biological activity. For analogues of this compound, QSAR studies are instrumental in identifying the key physicochemical properties that govern their interaction with biological targets, such as the serotonin 5-HT2A receptor. nih.gov By developing mathematical models, QSAR facilitates the rational design of new molecules with potentially enhanced potency or selectivity.

A typical QSAR study for an analogue series of this compound would involve the systematic modification of its core structure. Modifications could include altering the substituents on the phenyl ring, changing the length or branching of the N-alkyl group, or modifying the methoxy groups. The biological activity of each analogue, often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50) or binding affinity (pKi), is then correlated with calculated molecular descriptors.

Developing the Model: Descriptors and Statistical Analysis

The foundation of a QSAR model lies in the selection of molecular descriptors that quantify the physicochemical properties of the analogues. For phenethylamine derivatives, these descriptors typically fall into three categories:

Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent, and energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO). nih.gov

Steric Descriptors: These relate to the size and shape of the molecule or its substituents. Molar Refractivity (MR) and Taft's steric parameter (Es) are common examples that describe the bulk and volume of substituents, which can influence how a ligand fits into a receptor's binding pocket. shulginresearch.netnih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability and receptor interactions. The logarithm of the octanol-water partition coefficient (logP) or the hydrophobic substituent constant (π) are the most widely used descriptors in this category. nih.gov

Once the biological activities and molecular descriptors for the analogue series are determined, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR). The goal is to create an equation that accurately predicts the biological activity based on the values of the descriptors.

Illustrative QSAR Study of an Analogue Series

Consider a hypothetical series of analogues based on the (2,4,5-trimethoxyphenyl)methylamine scaffold, where the substituent at the 4-position of the phenyl ring is varied. The biological activity measured is the binding affinity (pKi) for the 5-HT2A receptor.

Compound4-Position Substituent (R)pKi (Experimental)logP (Hydrophobicity)MR (Molar Refractivity)σₚ (Electronic Parameter)
1-H7.152.851.030.00
2-CH₃7.603.365.65-0.17
3-Cl7.853.546.030.23
4-Br8.103.708.880.23
5-I8.454.0013.940.18
6-CF₃7.553.715.020.54
7-NO₂7.202.847.360.78

Using Multiple Linear Regression on this data, a potential QSAR equation could be derived:

pKi = 0.65(±0.15)logP + 0.08(±0.03)MR - 0.50(±0.20)σₚ + 5.25

Model Validation and Interpretation

A robust QSAR model must be statistically validated to ensure its predictive power. nih.gov Key statistical parameters include:

Coefficient of determination (R²): A value close to 1.0 indicates a good fit of the model to the data. For the hypothetical equation, an R² value might be around 0.95.

Cross-validated coefficient (Q²): This is determined using methods like leave-one-out (LOO) cross-validation and indicates the model's predictive ability. A Q² value greater than 0.5 is generally considered acceptable. researchgate.net

The interpretation of the derived equation provides valuable insights into the structure-activity relationship:

The positive coefficient for logP suggests that increasing lipophilicity is beneficial for receptor binding, likely by enhancing the molecule's ability to cross membranes or make favorable hydrophobic contacts in the receptor pocket. nih.gov

The positive coefficient for MR indicates that larger, more polarizable substituents at the 4-position can increase binding affinity, suggesting that the binding pocket can accommodate bulk and that van der Waals or dispersion forces are important for the interaction.

The negative coefficient for σₚ implies that electron-donating groups (negative σₚ) are preferred over strongly electron-withdrawing groups (positive σₚ) for higher activity. This suggests that the electronic nature of the aromatic ring plays a significant role in the ligand-receptor interaction.

By leveraging these insights, computational chemists can prioritize the synthesis of novel analogues with a higher probability of possessing the desired biological activity, thereby accelerating the drug discovery and development process.

Analytical Methodologies for Identification and Quantification of Butan 2 Yl 2,4,5 Trimethoxyphenyl Methyl Amine

Chromatographic Techniques

Chromatographic techniques are essential for the separation of (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine from complex mixtures and for its quantification. The choice of method depends on the sample matrix, required sensitivity, and the purpose of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound's moderate molecular weight and amine functional group allow for its successful analysis by GC-MS, often following derivatization to improve chromatographic behavior and mass spectral characteristics.

Separation: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically employed for the separation. The oven temperature program is optimized to ensure adequate separation from other components in the sample.

Identification: The mass spectrum of this compound is characterized by specific fragmentation patterns upon electron ionization (EI). The molecular ion peak (M+) may be observed, although it can be weak. Key fragmentation pathways for structurally similar N-substituted benzylamines often involve cleavage of the benzylic C-N bond and the C-C bond adjacent to the nitrogen atom.

Expected key fragments for this compound would include:

The 2,4,5-trimethoxybenzyl cation (m/z 181): Formed by the cleavage of the C-N bond, this is often a prominent peak.

Iminium ions: Resulting from alpha-cleavage, a significant fragment would be expected at m/z 100, corresponding to the [(CH3)CH(C2H5)NH=CH2]+ ion. Another possible iminium ion could be observed at m/z 222, resulting from the loss of a propyl radical.

Differentiation from positional isomers can be challenging with MS alone, but can be achieved by analyzing retention indices and the relative abundances of specific fragment ions. nih.gov Derivatization, for instance with trifluoroacetic anhydride (B1165640) (TFAA), can enhance volatility and produce characteristic fragmentation patterns that aid in structural confirmation. nih.gov

Table 1: Predicted GC-MS Parameters for this compound Analysis

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium, constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
MS Scan Range m/z 40-500

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC is the most common approach.

Separation: A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient elution is adjusted to achieve optimal separation.

Detection:

UV Detection: The presence of the substituted benzene (B151609) ring in the molecule allows for strong ultraviolet (UV) absorbance. The UV spectrum of benzylamine (B48309) shows absorption maxima around 206 nm and 256 nm. sielc.com The trimethoxy-substituted phenyl ring in the target compound is expected to have a similar UV profile, making UV detection a suitable and robust method for quantification.

Fluorescence Detection: While not inherent, derivatization with a fluorescent tag can significantly enhance sensitivity and selectivity.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest selectivity and sensitivity, allowing for definitive identification based on molecular weight and fragmentation patterns.

For trace level analysis of amines, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be employed to form a stable derivative that can be detected by UV or fluorescence detectors with high sensitivity.

Table 2: Typical HPLC-UV Parameters for this compound Analysis

ParameterValue
Column C18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength ~210 nm and ~260 nm

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve significantly faster analysis times and improved resolution compared to conventional HPLC. This is particularly advantageous for separating complex mixtures or positional isomers. nih.gov

The principles of separation and detection in UHPLC are similar to HPLC, but with the benefits of increased efficiency and speed. A UHPLC method coupled with tandem mass spectrometry (UHPLC-MS/MS) would provide the ultimate in sensitivity and selectivity for the analysis of this compound, especially in complex biological or forensic samples. nih.govljmu.ac.uk

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum will show characteristic signals for each type of proton in the molecule.

Aromatic Protons: The two protons on the trimethoxyphenyl ring are expected to appear as singlets in the aromatic region (δ 6.5-7.5 ppm).

Methoxy (B1213986) Protons: Three distinct singlets for the three methoxy groups will be observed around δ 3.8-4.0 ppm.

Benzylic Protons: The two protons of the CH2 group attached to the aromatic ring will likely appear as a singlet or a multiplet around δ 3.5-4.5 ppm, depending on coupling with the adjacent amine proton.

Butan-2-yl Protons: The protons of the sec-butyl group will exhibit characteristic splitting patterns: a triplet for the terminal methyl group, a doublet for the other methyl group, a multiplet for the methylene (B1212753) group, and a multiplet for the methine proton attached to the nitrogen. thieme-connect.de

Amine Proton: A broad singlet for the N-H proton will be present, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom.

Aromatic Carbons: Six signals are expected for the carbons of the trimethoxyphenyl ring, with those bearing the methoxy groups appearing at lower field (higher ppm). spectrabase.com

Methoxy Carbons: Three signals for the methoxy carbons will be observed around δ 55-65 ppm. researchgate.net

Benzylic Carbon: The benzylic CH2 carbon will appear in the range of δ 40-50 ppm.

Butan-2-yl Carbons: Four distinct signals are expected for the carbons of the sec-butyl group. chemicalbook.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity between protons and carbons, providing unambiguous structural assignment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5 (2H, s)95 - 155 (6C)
Methoxy (OCH₃)3.8 - 4.0 (9H, 3 x s)55 - 65 (3C)
Benzylic CH₂3.5 - 4.5 (2H, s or m)40 - 50 (1C)
N-CH (sec-butyl)2.5 - 3.5 (1H, m)50 - 60 (1C)
CH₂ (sec-butyl)1.2 - 1.8 (2H, m)25 - 35 (1C)
CH₃ (sec-butyl, doublet)0.9 - 1.2 (3H, d)10 - 20 (1C)
CH₃ (sec-butyl, triplet)0.8 - 1.1 (3H, t)10 - 20 (1C)
NHVariable (1H, br s)-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key expected absorption bands for this compound include:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring.

C-H Stretch (Aliphatic): Strong absorptions in the range of 2850-2960 cm⁻¹ correspond to the C-H bonds of the aliphatic sec-butyl and methylene groups.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

C-O Stretch (Methoxy): Strong, characteristic absorptions for the aryl-alkyl ether linkages of the methoxy groups are expected around 1040-1250 cm⁻¹.

C-N Stretch: This absorption is typically found in the fingerprint region between 1020-1250 cm⁻¹.

The "fingerprint region" (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. vscht.cz

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Secondary Amine)3300 - 3500Moderate
C-H Stretch (Aromatic)> 3000Moderate
C-H Stretch (Aliphatic)2850 - 2960Strong
C=C Stretch (Aromatic)1450 - 1600Moderate
C-O Stretch (Aryl-Alkyl Ether)1040 - 1250Strong
C-N Stretch1020 - 1250Moderate

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (Chemical Formula: C₁₄H₂₃NO₃), the theoretical exact mass can be calculated for its protonated form [M+H]⁺.

The analysis, typically performed using techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry, would involve ionizing the molecule and measuring its mass with high precision. The difference between the measured mass and the theoretical mass, expressed in parts per million (ppm), is a key indicator of identification accuracy.

Table 1: Hypothetical HRMS Data for this compound

Parameter Value
Chemical Formula C₁₄H₂₃NO₃
Ionization Mode Positive
Adduct [M+H]⁺
Theoretical Exact Mass 254.1751
Measured Exact Mass 254.1749

Note: The data in this table is illustrative and not based on published experimental results.

Sample Preparation and Extraction Protocols for Analytical Studies

The development of a robust sample preparation and extraction protocol is fundamental for accurate and reliable analytical results. The choice of method would depend on the matrix (e.g., biological fluids, chemical reaction mixtures). Common techniques would include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

For instance, an SPE protocol might involve the use of a C18 or a mixed-mode cation exchange cartridge. The general steps would include:

Conditioning: Preparing the cartridge with a solvent like methanol (B129727).

Equilibration: Flushing the cartridge with an aqueous solution to prepare it for the sample.

Loading: Applying the sample matrix containing the analyte to the cartridge.

Washing: Removing interfering substances with a weak solvent.

Elution: Eluting the target analyte, this compound, with an appropriate organic or acidified organic solvent.

The final eluate would then be evaporated and reconstituted in a suitable solvent for chromatographic analysis.

Quantitative Analytical Method Validation

A full validation of a quantitative method is essential to ensure its reliability for its intended purpose. This process involves establishing several key performance characteristics.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte in the sample. This is established by analyzing a series of calibration standards at different concentrations. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.

Table 2: Illustrative Linearity and Range Data

Parameter Typical Acceptance Criteria Illustrative Result
Calibration Model Linear regression (y = mx + c) y = 4587.3x + 120.5
Correlation Coefficient (r²) > 0.99 0.9985

Note: The data in this table is illustrative and not based on published experimental results.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N) of the analytical instrument's response.

Table 3: Projected LOD and LOQ Values

Parameter Basis of Determination Projected Value
LOD Signal-to-Noise Ratio (S/N) > 3 0.5 ng/mL

Note: The data in this table is illustrative and not based on published experimental results.

Accuracy refers to the closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery. Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

Table 4: Example Accuracy and Precision Data

QC Level Concentration (ng/mL) Accuracy (% Recovery) Precision (% RSD)
Low 3 98.7% 4.5%
Medium 100 101.2% 3.1%

Note: The data in this table is illustrative and not based on published experimental results.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically evaluated by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. The evaluation would involve systematically altering parameters and observing the effect on the results.

Emerging Research Directions and Unresolved Questions in Butan 2 Yl 2,4,5 Trimethoxyphenyl Methyl Amine Research

Advanced Synthetic Methodologies and Yield Enhancement Strategies

The synthesis of (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine, a secondary amine, is often achieved through reductive amination. This process typically involves the reaction of 2,4,5-trimethoxybenzaldehyde (B179766) with sec-butylamine (B1681703) to form a Schiff base intermediate, which is then reduced to the final product.

Future research is likely to focus on the development of more efficient and stereoselective synthetic routes. One promising avenue is the exploration of advanced catalytic systems for the reductive amination step. While traditional reducing agents like sodium borohydride (B1222165) are effective, they can present challenges in terms of selectivity and waste generation. The development of catalytic hydrogenation protocols, employing transition metal catalysts, could offer a more atom-economical and environmentally benign alternative. Furthermore, the use of chiral catalysts could enable the enantioselective synthesis of specific stereoisomers of the target compound, which is crucial for investigating stereoisomer-specific bioactivities.

Table 1: Potential Synthetic Strategies for this compound

StrategyDescriptionPotential Advantages
Catalytic Reductive AminationUse of transition metal catalysts (e.g., Palladium, Platinum) with a hydrogen source.Higher efficiency, reduced waste, potential for stereoselectivity.
Use of Novel Reducing AgentsExploring alternative borohydride reagents or other hydride sources.Improved selectivity, milder reaction conditions. oup.com
One-Pot SynthesisCombining the formation of the imine intermediate and its reduction in a single step.Increased efficiency, reduced handling and purification steps. nih.gov
Asymmetric SynthesisEmploying chiral auxiliaries or catalysts to produce specific enantiomers.Allows for the investigation of stereoisomer-specific properties.

Comprehensive Elucidation of Ligand-Receptor Interactions via Biophysical Methods

Understanding how this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. Due to its structural similarity to known psychoactive phenethylamines, it is hypothesized to interact with serotonin (B10506) receptors, such as the 5-HT2A receptor. frontiersin.orgnih.gov

Emerging research will likely employ a suite of biophysical techniques to probe these interactions at a molecular level. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-receptor binding. nih.govnih.gov Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify binding events and map the parts of the ligand that are in close contact with the receptor. nih.gov Furthermore, Isothermal Titration Calorimetry (ITC) can provide a complete thermodynamic profile of the binding interaction, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

X-ray crystallography and cryo-electron microscopy (cryo-EM) of the compound in complex with its target receptor(s) would provide the ultimate atomic-level detail of the binding mode. nih.gov Such structural information would be invaluable for understanding the specific molecular interactions that govern binding and activation, and for guiding the design of new derivatives with improved properties.

Table 2: Biophysical Methods for Studying Ligand-Receptor Interactions

MethodInformation ObtainedRelevance to this compound
NMR SpectroscopyBinding affinity, ligand binding epitope, conformational changes. nih.govspringernature.comCan confirm binding to target receptors and identify key interaction points.
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Provides a complete thermodynamic signature of the binding event.
X-ray Crystallography / Cryo-EMHigh-resolution 3D structure of the ligand-receptor complex.Reveals the precise binding pose and molecular interactions.
Surface Plasmon Resonance (SPR)Real-time kinetics of binding and dissociation (kon, koff).Quantifies the rates at which the compound associates and dissociates from its target.

Further Refinement of In Silico Predictive Models for Structural Derivatization

Computational modeling is an increasingly indispensable tool in modern drug discovery and chemical research. For this compound, in silico methods can be used to predict its binding affinity for various receptors, to understand its structure-activity relationships (SAR), and to guide the design of new derivatives with tailored properties. tandfonline.comsemanticscholar.org

Future research will focus on developing and refining predictive models for this class of compounds. This will involve the use of techniques such as molecular docking to predict the binding pose of the compound within the active site of target receptors, like the 5-HT2A receptor. rsc.orgresearchgate.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of related compounds with their biological activity. nih.gov

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, revealing important information about the stability of the interaction and any conformational changes that may occur upon binding. semanticscholar.org These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of designing and identifying new molecules with desired pharmacological profiles.

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

The development of robust and sensitive analytical methods is crucial for the accurate detection and quantification of this compound and its potential metabolites in various matrices. Given that the compound is chiral, a key challenge is the separation of its stereoisomers.

Future research will likely focus on the development of advanced chromatographic techniques for this purpose. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with chiral stationary phases (CSPs) are powerful tools for enantiomeric separation. nih.govmdpi.comunife.it The exploration of novel CSPs with improved selectivity for this class of compounds is an active area of research.

Supercritical Fluid Chromatography (SFC) is emerging as a "greener" and often faster alternative to HPLC for chiral separations. ijpsjournal.com Capillary electrophoresis (CE) also offers high separation efficiency and requires only minute amounts of sample. nih.gov The coupling of these separation techniques with mass spectrometry (MS) provides high sensitivity and structural information, enabling the confident identification and quantification of the compound and its metabolites.

Table 3: Advanced Analytical Techniques for Chiral Resolution

TechniquePrincipleAdvantages for this compound
Chiral HPLC/UHPLCDifferential interaction with a chiral stationary phase. unife.itHigh resolution, well-established methodology.
Supercritical Fluid Chromatography (SFC)Uses a supercritical fluid as the mobile phase. ijpsjournal.comFaster separations, reduced organic solvent consumption.
Capillary Electrophoresis (CE)Separation based on electrophoretic mobility in a capillary. nih.govHigh efficiency, minimal sample consumption.
LC-MS/MSCoupling of liquid chromatography with tandem mass spectrometry.High sensitivity and selectivity for complex matrices.

Exploration of Stereoisomer-Specific Biochemical Mechanisms and Interactions

A critical unresolved question for this compound is the extent to which its biological effects are stereospecific. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. researchgate.net

Future research must therefore focus on the stereoselective synthesis of each isomer to enable the investigation of their individual biological activities. This will involve assessing the binding affinity and functional activity of each stereoisomer at relevant biological targets, such as serotonin receptors. It is plausible that one isomer may be significantly more potent or have a different efficacy profile than the others. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine, and what challenges exist in achieving high yields?

Methodological Answer: A common approach involves reductive amination between 2,4,5-trimethoxybenzaldehyde and butan-2-ylamine using sodium cyanoborohydride or hydrogenation catalysts (e.g., Pd/C). Challenges include steric hindrance from the bulky butan-2-yl group and competing side reactions (e.g., over-reduction of the aldehyde). Optimization requires precise control of reaction stoichiometry, pH (maintained at 6–7 for reductive amination), and temperature (25–40°C). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to isolate the product from unreacted intermediates .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the presence of methoxy (δ 3.7–3.9 ppm), benzyl (δ 4.2–4.4 ppm), and butan-2-yl groups (δ 1.0–1.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C15H25NO3\text{C}_{15}\text{H}_{25}\text{NO}_3).
  • HPLC : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) assesses purity (>95% by area under the curve).
  • FT-IR : Confirms amine N-H stretches (~3300 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .

Q. What safety precautions are necessary when handling this amine derivative in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Storage : Keep in a tightly sealed container under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation.
  • Spill Management : Neutralize spills with 5% acetic acid, then adsorb with vermiculite.
    Refer to SDS guidelines for emergency procedures (e.g., eye irrigation with saline for 15 minutes upon contact) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or interaction of this compound with biological targets?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or adrenergic receptors) by analyzing hydrogen bonding and hydrophobic pockets.
  • DFT Calculations : Density Functional Theory (DFT) predicts electron density distribution, identifying reactive sites (e.g., amine group nucleophilicity).
  • MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes over time (≥100 ns trajectories). Validate predictions with experimental binding assays (e.g., SPR or ITC) .

Q. What experimental strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Controlled Solubility Studies : Perform parallel measurements in buffered solutions (pH 1–12) using UV-Vis spectroscopy (λ = 270 nm for aromatic amines). Compare results under standardized conditions (25°C, 0.1 M ionic strength).
  • Stability Profiling : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS.
  • Statistical Meta-Analysis : Apply multivariate regression to published data, accounting for variables like solvent purity and measurement techniques .

Q. What methodologies are recommended for studying the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions; analyze intermediates via LC-QTOF-MS.
  • Biodegradation Assays : Use OECD 301D (closed bottle test) with activated sludge to measure biodegradation rates.
  • Partitioning Analysis : Determine octanol-water partition coefficients (logP\log P) using shake-flask methods to assess bioaccumulation potential.
  • Ecotoxicology : Test acute toxicity (e.g., Daphnia magna 48h EC50_{50}) and chronic effects (algae growth inhibition) .

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Feasible Synthetic Routes

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(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine
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Reactant of Route 2
(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.